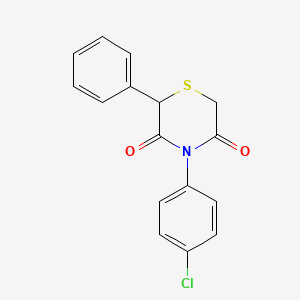
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione (4CPTMD) is an organic compound with a wide range of applications in the scientific and medical fields. It is a cyclic thiomorpholine derivative with a chlorophenyl group attached to the nitrogen atom. 4CPTMD has a variety of properties that make it highly suitable for use in research and development. It is a stable compound with a low melting point, and it is soluble in a variety of organic solvents. It has a low toxicity, making it safe for use in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One area of application involves the synthesis and structural analysis of chlorophenyl compounds. For instance, the synthesis and crystal structure of related chlorophenyl compounds have been explored, providing a foundation for understanding how substitutions on the phenyl ring influence molecular structure and interactions. Studies like those conducted by Lastovickova et al. (2018) and others highlight the importance of chlorophenyl derivatives in crystallography and material science, offering insights into molecular design and interaction mechanisms that could be relevant to the compound of interest (Lastovickova, La Scala, & Sausa, 2018).
Oxidizing Agent Properties
Chlorophenyl compounds have been investigated for their role as oxidizing agents. Zolfigol et al. (2006) described the use of a chlorophenyl-triazole-dione derivative as an effective oxidizing agent under mild conditions, suggesting potential chemical synthesis and catalytic applications for similar compounds (Zolfigol, Azarifar, Mallakpour, Mohammadpoor‐Baltork, Forghaniha, Maleki, & Abdollahi-Alibeik, 2006).
Antimicrobial and Antifungal Activity
Compounds with chlorophenyl groups have been evaluated for their antimicrobial and antifungal activities. The synthesis of novel antibacterial agents featuring the chlorophenyl motif, as researched by Sheikh et al. (2009), underscores the potential of chlorophenyl derivatives in developing new antimicrobial therapies (Sheikh, Ingle, & Juneja, 2009).
Photoluminescence and Electronic Applications
The photoluminescent properties of chlorophenyl-containing compounds, as investigated by Beyerlein and Tieke (2000), indicate potential applications in materials science, particularly in the development of organic electronic and photovoltaic devices (Beyerlein & Tieke, 2000).
Anticancer and Antitubercular Activities
Exploratory research into the anticancer and antitubercular properties of chlorophenyl derivatives, such as the work by Samala et al. (2014) and others, highlights the therapeutic potential of these compounds in treating various diseases (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-phenylthiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-12-6-8-13(9-7-12)18-14(19)10-21-15(16(18)20)11-4-2-1-3-5-11/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKBLAONALFJIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-phenylthiomorpholine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium(1+) ion 1-[(tert-butoxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylate](/img/structure/B2626850.png)
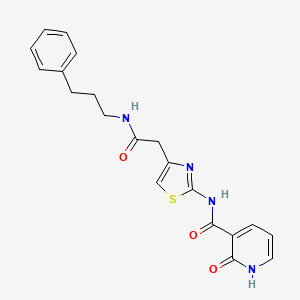
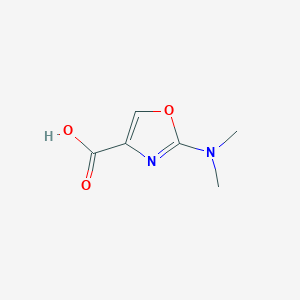
![6-(3-Fluorophenyl)-2-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2626855.png)
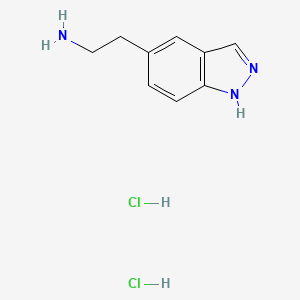
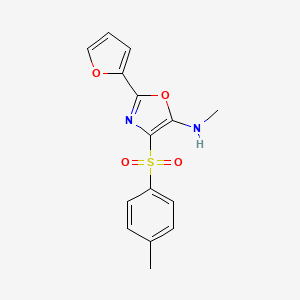
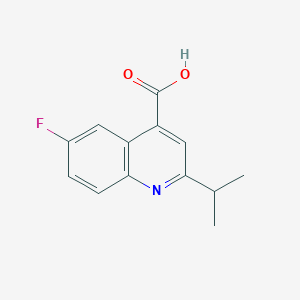
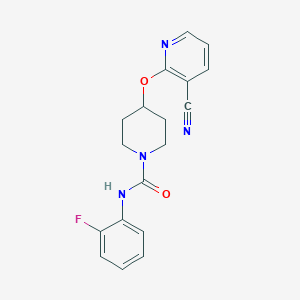
![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)
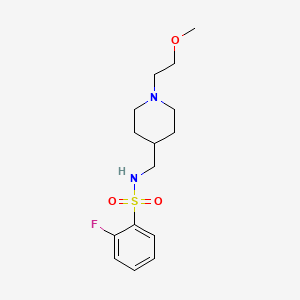
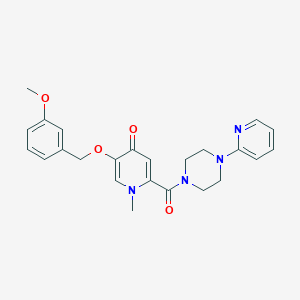
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2626869.png)
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2626870.png)
![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)